molecular formula C8H7FI2O B14057909 1,2-Diiodo-5-ethoxy-3-fluorobenzene

1,2-Diiodo-5-ethoxy-3-fluorobenzene

Cat. No.: B14057909
M. Wt: 391.95 g/mol
InChI Key: JTRZLWPSWWLPLX-UHFFFAOYSA-N
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Description

1,2-Diiodo-5-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7FI2O and a molecular weight of 391.95 g/mol This compound is characterized by the presence of two iodine atoms, one ethoxy group, and one fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodo-5-ethoxy-3-fluorobenzene typically involves the iodination of a precursor compound. One common method involves the reaction of 1-ethoxy-3-fluorobenzene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of iodine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-5-ethoxy-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the iodine atoms, while oxidation and reduction can lead to the formation of various oxidized or reduced derivatives .

Scientific Research Applications

1,2-Diiodo-5-ethoxy-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diiodo-5-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The ethoxy group can also play a role in modulating the compound’s solubility and overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diiodo-3-fluorobenzene: Lacks the ethoxy group, which can affect its reactivity and applications.

    1,2-Diiodo-5-methoxy-3-fluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1,2-Diiodo-4-ethoxy-3-fluorobenzene: Different position of the ethoxy group on the benzene ring.

Uniqueness

1,2-Diiodo-5-ethoxy-3-fluorobenzene is unique due to the specific arrangement of its substituents, which can influence its chemical properties and reactivity. The presence of both iodine and fluorine atoms, along with the ethoxy group, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H7FI2O

Molecular Weight

391.95 g/mol

IUPAC Name

5-ethoxy-1-fluoro-2,3-diiodobenzene

InChI

InChI=1S/C8H7FI2O/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3

InChI Key

JTRZLWPSWWLPLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)I)I)F

Origin of Product

United States

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